Azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is not directly detailed in the provided papers. However, the synthesis of related compounds can offer insight into potential methods. For instance, the synthesis of a new Azo-Schiff base derivative and its metal complexes is described, involving the coordination of metal ions with a ligand through nitrogen atoms of azomethine and azo groups . This suggests that similar nitrogen-containing groups in azepan-1-yl derivatives could be key sites for reaction and complex formation.
Molecular Structure Analysis
The molecular structure of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is not explicitly analyzed in the provided papers. However, the structure of related Azo-Schiff base metal complexes has been investigated using various spectroscopic methods, revealing octahedral geometries for most complexes and square planar geometries for Pt(II) and Au(III) complexes . This indicates that the azepan-1-yl derivative could also exhibit complex geometries when forming compounds with metals.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone. However, the synthesis of triazolo-oxazepinones via aza-Wittig reactions suggests that azepan-1-yl derivatives could potentially undergo similar reactions involving nitrogen ylides . This could be relevant for the synthesis or modification of azepan-1-yl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone are not described in the provided papers. Nonetheless, the high conductance values of the Azo-Schiff base metal complexes suggest that similar compounds could also exhibit significant electrical properties . Additionally, the coordination sites identified through FTIR results imply that the azepan-1-yl derivative might show specific binding characteristics when interacting with metals .
Scientific Research Applications
Synthesis and Chemical Characterization
Formation of Fused-Ring Derivatives : Research has explored the synthesis of azepine derivatives and their structural characterization, highlighting their formation through reactions with other chemical entities. For example, studies have demonstrated the synthesis of 3-azepine derivatives by reacting pentafluoroaniline and heptafluoro-2-naphthylamine with acetophenone, showcasing their potential as building blocks for more complex chemical structures (Brooke & Matthews, 1988).
Novel Synthesis Approaches : There are innovative methods developed for the synthesis of azepine-tetrazoles, utilizing the Ugi four-component reaction modified with trimethylsilylazide, illustrating a novel approach to create fused azepine-tetrazole libraries, which could be pertinent for generating biologically relevant molecules (Nixey et al., 2002).
Biological Activity and Applications
Anticancer Properties : Naphthyridine derivatives, a class of compounds related to the specified chemical structure, have shown significant biological activities. A specific study on a novel naphthyridine compound (named 3u) found it induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).
PKB Inhibitors for Cancer Therapy : Research on azepane derivatives has identified them as potent inhibitors of protein kinase B (PKB), a crucial player in cancer cell survival and proliferation. Structure-based optimization led to the development of novel compounds with significant inhibitory activity against PKB, presenting a promising avenue for cancer therapy (Breitenlechner et al., 2004).
Future Directions
properties
IUPAC Name |
azepan-1-yl-[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c1-14-6-8-16-20(27-15-7-9-18(23)19(24)12-15)17(13-25-21(16)26-14)22(29)28-10-4-2-3-5-11-28/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQDQOHTISREOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone |
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